molecular formula C9H10ClN3O2 B2697659 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride CAS No. 2171898-13-6

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride

Cat. No.: B2697659
CAS No.: 2171898-13-6
M. Wt: 227.65
InChI Key: UFAMLUOIILTABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 2171898-13-6 . It has a molecular weight of 227.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2.ClH/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6;/h1-4,13H,5,10H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Phenols, which this compound is a derivative of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available data.

Scientific Research Applications

Antibacterial Properties

Compounds structurally related to 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride, such as Schiff base compounds with oxadiazole moieties, have shown promising antibacterial activities. Studies have highlighted their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Antioxidant Activity

Oxadiazole derivatives, which include this compound, have demonstrated significant antioxidant properties. The evaluation of these compounds for their ability to scavenge free radicals has shown them to be effective in antioxidant assays (Shakir et al., 2014).

Cytotoxicity and Potential as Anticancer Agents

Oxadiazole analogs, closely related to this compound, have been studied for their cytotoxic effects and potential as anticancer agents. These compounds have shown inhibition of tubulin polymerization, indicating potential for future drug design targeting cytotoxic agents (Ahsan et al., 2017).

Application in Chemosensors

1,3,4-Oxadiazole derivatives have been applied in the development of novel anion sensors, particularly for fluoride sensing. These sensors exhibit color changes upon interaction with fluoride ions, demonstrating the utility of oxadiazole compounds in chemosensor technology (Ma et al., 2013).

Urease Inhibition

Indole-based oxadiazole scaffolds, which are structurally similar to this compound, have been synthesized and evaluated for their urease inhibition potential. These compounds have shown potent inhibitory activity, suggesting their potential as therapeutic agents (Nazir et al., 2018).

Safety and Hazards

The safety data sheet for phenol, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage, and is suspected of causing genetic defects .

Future Directions

While specific future directions for this compound are not available, it is noted that it is a product for proteomics research . This suggests that it may have potential applications in the study of proteins and their functions.

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6;/h1-4,13H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAMLUOIILTABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171898-13-6
Record name 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.